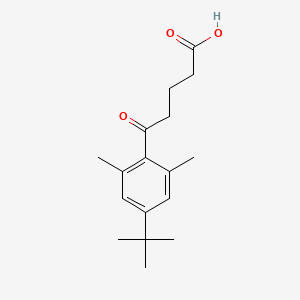

5-(4-Tert-butyl-2,6-dimethylphenyl)-5-oxovaleric acid

Description

Properties

IUPAC Name |

5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-11-9-13(17(3,4)5)10-12(2)16(11)14(18)7-6-8-15(19)20/h9-10H,6-8H2,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHRCJRFWVDZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)CCCC(=O)O)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butyl-2,6-dimethylphenyl)-5-oxovaleric acid typically involves the alkylation of 4-tert-butyl-2,6-dimethylphenol with appropriate reagents. One common method includes the reaction of 4-tert-butyl-2,6-dimethylphenol with an alkylating agent such as isobutylene under acidic conditions . This reaction is followed by further functionalization to introduce the valeric acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butyl-2,6-dimethylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

This compound features a molecular formula of and a molecular weight of 276.38 g/mol. Its structure includes a tert-butyl group and two methyl groups on the aromatic ring, which contribute to its biological activity and solubility properties. The compound's oxo group plays a critical role in its reactivity and interaction with biological targets.

Drug Discovery

5-(4-Tert-butyl-2,6-dimethylphenyl)-5-oxovaleric acid is being investigated for its potential as a pharmaceutical agent. Its structural characteristics make it suitable for modifications that can enhance its efficacy against various diseases.

- Targeted Protein Degradation (TPD): Recent studies have highlighted the role of compounds similar to this compound in TPD strategies. These compounds can act as molecular glues or PROTACs (Proteolysis Targeting Chimeras) that facilitate the degradation of specific proteins involved in disease pathways, particularly in cancer treatment. For instance, the compound's ability to bind with E3 ligases allows it to target proteins that are otherwise considered "undruggable" .

Metabolic Disorders

The compound has been noted for its potential applications in treating metabolic diseases such as type II diabetes and obesity. It acts as a modulator of GPR43 (G protein-coupled receptor 43), which is implicated in metabolic regulation. By acting as an agonist or partial agonist of GPR43, it may help improve insulin sensitivity and lipid metabolism .

Enzyme Inhibition Studies

Due to its structural similarity to certain biological molecules, this compound can be utilized in studies involving enzyme inhibition and protein binding. This property makes it a valuable tool for researchers investigating enzyme mechanisms and the development of inhibitors .

Case Study 1: Targeting Cancer Pathways

In a recent study focused on multiple myeloma, compounds related to this compound were shown to effectively degrade IKZF1/3 proteins through TPD mechanisms. This degradation leads to reduced proliferation of cancer cells, demonstrating the compound's potential as part of a therapeutic strategy against hematological malignancies .

Case Study 2: Metabolic Regulation

Another investigation examined the effects of compounds similar to this compound on glucose metabolism in diabetic mouse models. The results indicated significant improvements in glucose tolerance and insulin sensitivity, suggesting that this compound could be developed into a treatment for metabolic syndrome .

Mechanism of Action

The mechanism by which 5-(4-Tert-butyl-2,6-dimethylphenyl)-5-oxovaleric acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes and signal transduction mechanisms .

Comparison with Similar Compounds

1-(4-Tert-butyl-2,6-dimethylphenyl)ethanone (CAS 2040-10-0)

- Molecular Formula : C₁₄H₂₀O

- Key Differences : Replaces the oxovaleric acid chain with a ketone group.

- Implications : The absence of a carboxylic acid group reduces polarity and acidity (predicted pKa ~4.6 for oxovaleric acid derivatives vs. neutral ketone functionality). This compound is likely more volatile (lower boiling point) and less water-soluble than the target molecule .

Ethyl 5-(4-Methylphenyl)-5-oxovalerate

- Molecular Formula : C₁₄H₁₈O₃

- Key Differences : Features a methyl-substituted phenyl ring and an ethyl ester group instead of the free carboxylic acid.

- Implications : The ester group enhances lipophilicity, making it more suitable for organic-phase reactions. Hydrolysis of the ester to the acid would increase solubility in polar solvents .

5-(3,5-Dimethoxyphenyl)-5-oxovaleric Acid (CAS 898792-55-7)

- Molecular Formula : C₁₃H₁₆O₅

- Key Differences : Methoxy groups at 3,5-positions instead of tert-butyl/methyl groups.

- Properties :

- Boiling Point: 444.5±35.0 °C (predicted)

- Density: 1.183±0.06 g/cm³ (predicted)

- pKa: 4.62±0.10 (predicted)

- The tert-butyl group in the target compound provides greater steric hindrance, which may slow reaction kinetics .

Comparative Analysis Table

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | Predicted Boiling Point (°C) | Predicted pKa | Applications/Notes |

|---|---|---|---|---|---|---|---|

| 5-(4-Tert-butyl-2,6-dimethylphenyl)-5-oxovaleric acid | N/A | C₁₇H₂₄O₃ | 276.37 | 4-tert-butyl, 2,6-dimethylphenyl | ~450 (est.) | ~4.6 (est.) | Pharmaceutical intermediates, ligands |

| 1-(4-Tert-butyl-2,6-dimethylphenyl)ethanone | 2040-10-0 | C₁₄H₂₀O | 204.31 | 4-tert-butyl, 2,6-dimethylphenyl | ~250–300 (est.) | N/A | Fragrance synthesis, ketone chemistry |

| Ethyl 5-(4-methylphenyl)-5-oxovalerate | N/A | C₁₄H₁₈O₃ | 234.29 | 4-methylphenyl, ethyl ester | ~300–350 (est.) | N/A | Ester prodrug development |

| 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid | 898792-55-7 | C₁₃H₁₆O₅ | 252.26 | 3,5-dimethoxyphenyl | 444.5±35.0 | 4.62±0.10 | Photodynamic therapy research |

Key Research Findings

Steric Effects : The tert-butyl group in the target compound imposes significant steric hindrance, which may reduce reactivity in nucleophilic acyl substitution compared to less hindered analogs like ethyl 5-(4-methylphenyl)-5-oxovalerate .

However, the bulky aryl group may limit bioavailability .

Thermal Stability : Higher predicted boiling points for oxovaleric acids (e.g., ~450°C) compared to ketones (e.g., ~250–300°C) indicate stronger intermolecular hydrogen bonding in the former .

Biological Activity

5-(4-Tert-butyl-2,6-dimethylphenyl)-5-oxovaleric acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antioxidant properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound features a tert-butyl group and a 2,6-dimethylphenyl moiety, which are known to influence its biological properties. The presence of the oxovaleric acid group is also significant for its reactivity and interaction with biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to hindered phenols, including derivatives of 2,6-di-tert-butylphenol. These compounds have been tested against various strains of bacteria:

| Bacterial Strain | Activity (μg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 32 | >80 |

| Escherichia coli | 32 | >80 |

| Klebsiella pneumoniae | 32 | >80 |

| Acinetobacter baumannii | 32 | >80 |

| Pseudomonas aeruginosa | 32 | >80 |

The compound exhibited significant antibacterial activity against Staphylococcus aureus and other pathogenic bacteria, suggesting that it may serve as a promising candidate for further development as an antibacterial agent .

Antioxidant Properties

The antioxidant capabilities of this compound have been assessed through various assays, including DPPH and FRAP. These assays measure the ability of compounds to scavenge free radicals and reduce ferric ions, respectively.

Key Findings:

- Compounds derived from hindered phenols demonstrate strong antioxidant activity comparable to established antioxidants like butylated hydroxytoluene (BHT).

- The antioxidant mechanism is influenced by the steric hindrance provided by substituents on the phenolic ring .

The biological activity of this compound can be attributed to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them. The structure-activity relationship (SAR) indicates that modifications in the phenolic structure can enhance or diminish biological efficacy.

Case Studies

- Antibacterial Study : A study conducted at the University of Queensland tested several derivatives for their antibacterial activity against clinical strains. The results indicated that compounds similar to this compound showed promising results in inhibiting bacterial growth .

- Antioxidant Evaluation : In a comparative study involving various phenolic compounds, the antioxidant activity of this acid was assessed using both DPPH and FRAP assays. Results demonstrated that it effectively scavenged free radicals and reduced oxidative stress markers in vitro .

Q & A

Q. What are the common synthetic routes for 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovaleric acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or aldol condensation strategies. For example:

- Route 1 : Reacting 4-tert-butyl-2,6-dimethylbenzaldehyde with glutaric anhydride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions . Yield optimization (≈80–87%) requires controlled temperature (0–5°C) and stoichiometric excess of the anhydride.

- Route 2 : Aldol condensation of 4-tert-butyl-2,6-dimethylacetophenone with levulinic acid derivatives, followed by oxidation using Jones reagent to form the ketone intermediate .

- Key Considerations : Solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading significantly affect regioselectivity and purity.

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the aromatic tert-butyl (δ 1.3–1.4 ppm), methyl groups (δ 2.1–2.3 ppm), and ketone (δ 2.8–3.0 ppm) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₇H₂₄O₃; theoretical [M+H]⁺ = 277.18) and detects impurities .

- FT-IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O acid) .

Q. What purification methods are recommended to isolate high-purity this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted starting materials .

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 → 1:1) separates stereoisomers or acylated byproducts .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved in studies involving this compound?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation (e.g., via CYP450) leads to false negatives .

- Structural Analog Comparison : Replace the tert-butyl group with isosteres (e.g., CF₃) to probe steric/electronic contributions to activity .

Q. What strategies optimize the synthesis of this compound for scale-up while minimizing byproducts?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions (e.g., over-acylation) during Friedel-Crafts steps .

- Catalyst Screening : Test Brønsted acids (e.g., H₃PO₄) vs. Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- In Situ Monitoring : Use Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How does the tert-butyl group influence the compound’s physicochemical properties and reactivity?

- Methodological Answer :

- Lipophilicity : The tert-butyl group increases logP (predicted ~3.5), enhancing membrane permeability but reducing aqueous solubility .

- Steric Effects : Hinders electrophilic substitution on the aromatic ring, directing reactions to the para position of the valeric acid chain .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >250°C, suitable for high-temperature reactions .

Q. What computational tools are effective for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2) to predict binding modes .

- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics models assess electron transfer during ketone reduction .

- ADMET Prediction : SwissADME or pkCSM models forecast pharmacokinetics (e.g., BBB penetration) .

Key Challenges and Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.